Cas no 588-21-6 (2-(3-chloro-4-methylphenoxy)acetic acid)

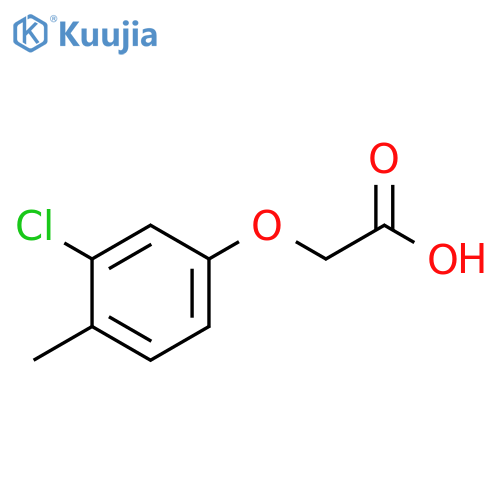

588-21-6 structure

商品名:2-(3-chloro-4-methylphenoxy)acetic acid

2-(3-chloro-4-methylphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- Acetic acid, 2-(3-chloro-4-methylphenoxy)-

- (3-Chloro-4-methyl-phenoxy)-acetic acid

- 2-(3-Chloro-4-methylphenoxy)acetic acid

- CS-0346308

- STL198224

- F83732

- AKOS005063224

- CCG-253666

- 588-21-6

- (3-chloro-4-methylphenoxy)acetic acid

- (3-chloro-4-methylphenoxy)aceticacid

- EN300-1628169

- A1-07692

- SCHEMBL9912417

- 2-(3-chloro-4-methylphenoxy)acetic acid

-

- MDL: MFCD01312573

- インチ: 1S/C9H9ClO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

- InChIKey: SJYYKYLTOMNRHA-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)COC1=CC=C(C)C(Cl)=C1

計算された属性

- せいみつぶんしりょう: 200.0240218g/mol

- どういたいしつりょう: 200.0240218g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-(3-chloro-4-methylphenoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416978-250mg |

2-(3-Chloro-4-methylphenoxy)acetic acid |

588-21-6 | 97% | 250mg |

¥1442.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416978-5g |

2-(3-Chloro-4-methylphenoxy)acetic acid |

588-21-6 | 97% | 5g |

¥8652.00 | 2024-05-07 | |

| AstaTech | F83732-0.25/G |

(3-CHLORO-4-METHYL-PHENOXY)-ACETIC ACID |

588-21-6 | 95% | 0.25g |

$238 | 2023-09-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023756-1g |

(3-Chloro-4-methylphenoxy)acetic acid |

588-21-6 | 97% | 1g |

¥1848.0 | 2024-04-18 | |

| AstaTech | F83732-5/G |

(3-CHLORO-4-METHYL-PHENOXY)-ACETIC ACID |

588-21-6 | 95% | 5g |

$1428 | 2023-09-18 | |

| Enamine | EN300-1628169-5.0g |

2-(3-chloro-4-methylphenoxy)acetic acid |

588-21-6 | 5g |

$2443.0 | 2023-06-04 | ||

| Enamine | EN300-1628169-500mg |

2-(3-chloro-4-methylphenoxy)acetic acid |

588-21-6 | 90.0% | 500mg |

$397.0 | 2023-09-22 | |

| Enamine | EN300-1628169-250mg |

2-(3-chloro-4-methylphenoxy)acetic acid |

588-21-6 | 90.0% | 250mg |

$381.0 | 2023-09-22 | |

| Enamine | EN300-1628169-100mg |

2-(3-chloro-4-methylphenoxy)acetic acid |

588-21-6 | 90.0% | 100mg |

$364.0 | 2023-09-22 | |

| 1PlusChem | 1P024VB7-250mg |

2-(3-Chloro-4-methylphenoxy)acetic acid |

588-21-6 | 97% | 250mg |

$321.00 | 2023-12-16 |

2-(3-chloro-4-methylphenoxy)acetic acid 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

588-21-6 (2-(3-chloro-4-methylphenoxy)acetic acid) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:588-21-6)2-(3-chloro-4-methylphenoxy)acetic acid

清らかである:99%/99%/99%

はかる:5g/1g/250mg

価格 ($):1188.0/396.0/198.0